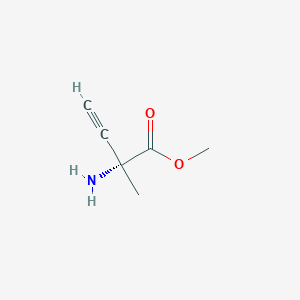
methyl (2R)-2-amino-2-methylbut-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-2-methylbut-3-ynoate, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate in Organic Chemistry
Methyl (2R)-2-amino-2-methylbut-3-ynoate is often utilized as a synthetic intermediate due to its ability to participate in various chemical reactions. The compound can undergo transformations that lead to the formation of more complex molecules. Its reactivity profile is influenced by both the amino group and the alkyne functionality, allowing it to serve as a building block for synthesizing other compounds.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug development. Its structural characteristics enable it to mimic natural amino acids, making it suitable for:
- Designing Enzyme Inhibitors : The compound's ability to interact with biological targets allows researchers to explore its use as an enzyme inhibitor.
- Studying Biological Mechanisms : Its unique properties make it a candidate for studying the mechanisms of action of various biological processes.
Biochemical Studies
The compound is also significant in biochemical research due to its stereochemistry and functional groups. It can be used to:
- Investigate Stereochemical Effects : The chiral center allows for studies on how stereochemistry influences biological activity.
- Explore Reaction Pathways : Researchers can utilize this compound to understand reaction mechanisms involving amino acids and their derivatives.
Case Studies and Research Findings
Numerous studies have investigated the applications of this compound:
Case Study 1: Enantioselective Synthesis
Research has demonstrated the enantioselective synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters using this compound as a precursor. The results indicated that the stereochemistry plays a crucial role in determining the efficacy of the synthesized products .
Another study explored the biological activity of derivatives synthesized from this compound, revealing potential applications in developing new therapeutic agents targeting specific enzymes involved in metabolic pathways .
Eigenschaften
CAS-Nummer |
115228-55-2 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-2-methylbut-3-ynoate |
InChI |
InChI=1S/C6H9NO2/c1-4-6(2,7)5(8)9-3/h1H,7H2,2-3H3/t6-/m1/s1 |
InChI-Schlüssel |
FTZONTNRTSTHNY-ZCFIWIBFSA-N |
SMILES |
CC(C#C)(C(=O)OC)N |
Isomerische SMILES |
C[C@@](C#C)(C(=O)OC)N |
Kanonische SMILES |
CC(C#C)(C(=O)OC)N |
Synonyme |
3-Butynoicacid,2-amino-2-methyl-,methylester,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















